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Compound of Interest

Compound Name: Maltose monohydrate (Standard)

Cat. No.: B15561081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of

maltose monohydrate. Maltose, a disaccharide composed of two α-D-glucose units, is a critical

component in various applications, from a nutrient in cell culture media to a crucial excipient in

pharmaceutical formulations. Understanding its chemical characteristics is paramount for its

effective application in research, development, and manufacturing.

General and Physicochemical Properties
Maltose monohydrate is a white crystalline powder with a mildly sweet taste.[1] Its fundamental

properties are a direct consequence of its molecular structure, which consists of two glucose

molecules linked by an α(1→4) glycosidic bond.[2][3][4] One of the glucose units exists in a

cyclic hemiacetal form, which can open to reveal a free aldehyde group. This structural feature

is responsible for many of its key chemical behaviors.[2][5][6]

Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of maltose monohydrate

compiled from various technical sources. Discrepancies in reported values, such as for the

melting point, may arise from differences in analytical methods and the purity of the standard

used.

Table 1: General Properties of Maltose Monohydrate
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Property Value References

Synonyms
Maltobiose, Malt Sugar, 4-O-α-

D-Glucopyranosyl-D-glucose
[2][7]

Appearance White powder or crystals [5][8]

Molecular Formula C₁₂H₂₂O₁₁·H₂O [2][3][8]

Molecular Weight 360.31 g/mol [4][8]

CAS Number 6363-53-7 [2][9][10]

Density 1.54 g/cm³ [5]

Table 2: Thermodynamic and Solution Properties of Maltose Monohydrate
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Property Value References

Melting Point 102–103 °C [2][5][7][11]

119–121 °C [6][8]

130 °C [4]

Solubility in Water 1.080 g/mL (20 °C) [5]

470.2 g/L [9][10]

180 g/L (20 °C) [4][11]

Solubility (Other)

Slightly soluble in

methanol/ethanol; Insoluble in

ether

[7][12][13][14]

pH (in water) 4.0–5.5 (10% solution) [3][15]

5.0–7.0 (18% solution, 25 °C) [9][11]

Specific Rotation [α]D²⁰

Exhibits mutarotation: +111.7°

initial to +130.4° equilibrium

(c=4, H₂O)

[7]

+135° to +139° (10% solution,

calc. on anhydrous substance)
[10][16]

Water Content
5.0% – 6.5% (for monohydrate

form)
[3][10]

Chemical Structure and Reactivity
Mutarotation and Reducing Properties
In aqueous solution, maltose exhibits mutarotation. The anomeric carbon of the hemiacetal

glucose unit can freely interconvert between the α and β configurations, each having a different

specific optical rotation. This eventually results in an equilibrium mixture with a stable final

rotation value.[2][5]

The presence of this hemiacetal, which can open to form a free aldehyde, classifies maltose as

a reducing sugar.[5][17] This property is the basis for its reactivity in several classical chemical
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tests and important browning reactions.
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Initial Stage

Intermediate Stage

Final Stage

Maltose
(Reducing Sugar)

Condensation

Amino Compound
(e.g., Amino Acid)

Strecker Degradation

+ another amino acid

Schiff Base

Amadori Rearrangement
Product

Sugar Dehydration &
Fragmentation (e.g., dicarbonyls)

Aldol Condensation &
Polymerization

Flavor/Aroma Compounds
(Aldehydes, Pyrazines)

Melanoidins
(Brown Pigments)
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Analytical Testing Suite

Sample Receipt:
Maltose Monohydrate Batch

Perform QC Tests

Identification A:
Reducing Sugar Test

Identification B:
HPLC Retention Time

Assay & Impurities:
HPLC

Water Content:
Karl Fischer

Specific RotationpH Measurement
Other Tests:

(Residue, Heavy Metals, etc.)

Batch Meets Specifications

Release for Use

Batch Fails (OOS)

Investigate & Quarantine

All PassAny Fail All PassAny Fail All PassAny Fail All PassAny Fail All PassAny Fail All PassAny Fail All PassAny Fail

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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